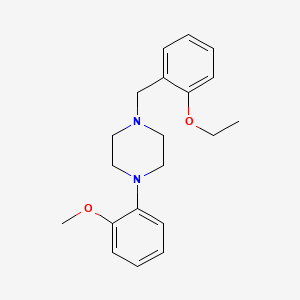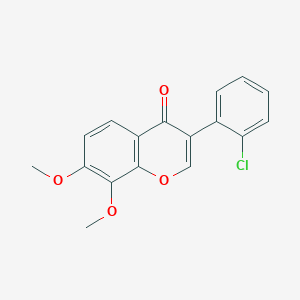
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isonicotinoyl-4-(2-naphthylmethyl)piperazine, also known as INM-176, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the piperazine class of compounds and has been shown to exhibit promising pharmacological properties. INM-176 has been studied extensively in recent years, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been investigated.
Mécanisme D'action
The mechanism of action of 1-isonicotinoyl-4-(2-naphthylmethyl)piperazine is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases, cyclooxygenases, and lipoxygenases, which are involved in inflammation and cancer progression. This compound also activates the Nrf2 pathway, which is a key regulator of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth by blocking cell cycle progression. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, it has been shown to improve cognitive function in Alzheimer's disease models by reducing amyloid-beta accumulation and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. Additionally, it has been shown to exhibit potent pharmacological effects in preclinical studies, making it a promising candidate for further development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and disease models. Additionally, its pharmacokinetic properties and toxicity profile have not been fully characterized, which limits its potential for clinical translation.
Orientations Futures
Despite the limitations, 1-isonicotinoyl-4-(2-naphthylmethyl)piperazine has several potential future directions for scientific research. One area of interest is investigating its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to elucidate its mechanism of action and determine its efficacy in different cancer types and inflammatory diseases. Another area of interest is investigating its potential as a neuroprotective agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to characterize its pharmacokinetic properties and toxicity profile to determine its potential for clinical translation.
Méthodes De Synthèse
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine can be synthesized using a multi-step process that involves the reaction of isonicotinic acid with 2-naphthylmethylamine to form an intermediate product. The intermediate is then reacted with piperazine to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In preclinical studies, it has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting tumor growth. It has also been shown to have neuroprotective effects in Alzheimer's disease models by reducing oxidative stress and inflammation. Additionally, this compound has been investigated for its anti-inflammatory properties and has shown to reduce inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(19-7-9-22-10-8-19)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-20(18)15-17/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSOUUXKPQQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)




![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)


![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)